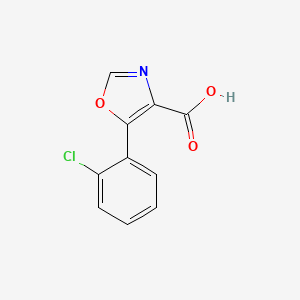

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Description

The exact mass of the compound 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBCIBWBDFNAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372337 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255876-53-0 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(2-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255876-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids

Prepared by: Gemini, Senior Application Scientist

Abstract

The 5-aryl-1,3-oxazole-4-carboxylic acid motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents. Its rigid, planar structure and capacity for diverse molecular interactions make it a valuable bioisostere for amide and ester functionalities, often imparting favorable pharmacokinetic properties.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing this vital chemical entity. We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters for established and contemporary synthetic routes, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a recurring feature in a multitude of natural products and biologically active molecules.[2] When substituted with an aryl group at the 5-position and a carboxylic acid at the 4-position, the resulting scaffold becomes particularly significant. These compounds have been investigated as potent inhibitors for enzymes like VEGFR2 kinase and as building blocks for broader anti-inflammatory and anticancer agents.[3][4]

The value of this scaffold lies in its dual functionality. The carboxylic acid group provides a critical handle for hydrogen bonding, salt formation, and further chemical elaboration, while the 5-aryl group allows for fine-tuning of steric and electronic properties to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide moves beyond a simple recitation of reactions to explain the causality behind procedural choices, empowering the researcher to not only replicate but also to innovate. We will explore three primary synthetic pillars for the construction of these molecules, each with its own set of advantages and strategic applications.

Caption: Core synthetic strategies for 5-aryl-1,3-oxazole-4-carboxylic acids.

Route 1: Direct Synthesis from Carboxylic Acids and Isocyanoacetates

This modern and highly efficient approach builds the oxazole ring directly from readily available starting materials. It represents a significant streamlining of the synthetic process compared to more classical, multi-step methods.

Principle and Rationale

The core of this strategy involves the reaction between an activated carboxylic acid and an α-isocyanoacetate ester. The carboxylic acid provides the atoms that will become C2 and the attached aryl group (if starting from an arylacetic acid, for instance, though the aryl group is more commonly on the other component in the target molecule's context), while the isocyanoacetate provides the N3, C4, and C5 atoms. The key to success is the in situ activation of the carboxylic acid, which transforms its hydroxyl group into a good leaving group, priming it for nucleophilic attack.

Causality: Why choose this method?

-

Convergence: It builds a complex heterocyclic ring in a single step from simple precursors.

-

High Functional Group Tolerance: Modern activation reagents are often chemoselective, allowing for the presence of other sensitive groups in the starting materials.[5]

-

Safety and Scalability: Avoids the pre-synthesis and handling of more hazardous intermediates like acid chlorides.[5]

Mechanism: The Triflylpyridinium Activation Pathway

A leading contemporary method utilizes a stable triflylpyridinium reagent (like DMAP-Tf) to activate the carboxylic acid.[5][6]

-

Activation: The carboxylic acid first reacts with the triflylpyridinium salt to form a highly reactive mixed anhydride.

-

Acylpyridinium Formation: A nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), attacks the mixed anhydride, displacing the triflate and forming a potent acylpyridinium salt electrophile.

-

Nucleophilic Attack: A base deprotonates the α-carbon of the ethyl isocyanoacetate, creating a nucleophile that attacks the acylpyridinium salt.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, with the oxygen of the original carboxyl group attacking the isocyanide carbon. Subsequent elimination of water (or its equivalent) and the DMAP catalyst yields the aromatic oxazole ring.

Caption: Plausible mechanism for the direct synthesis of oxazoles from carboxylic acids.[5]

Detailed Experimental Protocol

This protocol is adapted from a highly efficient method developed for 4,5-disubstituted oxazoles.[5][6]

Materials:

-

Aromatic Carboxylic Acid (1.0 equiv)

-

Ethyl Isocyanoacetate (1.2 equiv)

-

DMAP-Tf (4-(Dimethylamino)pyridinium trifluoromethanesulfonate) (1.3 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous (0.1 M solution)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).

-

Add anhydrous DCM to achieve a concentration of 0.1 M with respect to the carboxylic acid.

-

Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and pre-activation.

-

Add ethyl isocyanoacetate (1.2 equiv) dropwise to the solution.

-

Heat the reaction mixture to 40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure ethyl 5-aryl-1,3-oxazole-4-carboxylate.

-

Saponification: To obtain the final carboxylic acid, dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (2.0 equiv). Stir at room temperature until TLC indicates complete conversion. Acidify the mixture with 1N HCl and extract the product with ethyl acetate. Dry and evaporate the solvent to yield the final 5-aryl-1,3-oxazole-4-carboxylic acid.

Data Presentation & Critical Parameters

| Aryl Carboxylic Acid Substituent | Base | Temp (°C) | Time (min) | Yield (%) |

| 3-Fluoro | DMAP | 40 | 30 | 96 |

| 4-Chloro | DMAP | 40 | 30 | 91 |

| 4-Methoxy | DMAP | 40 | 30 | 88 |

| 2-Bromo | DMAP | 40 | 30 | 85 |

| Thiophene-2-carboxylic acid | DMAP | 40 | 30 | 94 |

| (Data adapted from Chavan, L. N., et al., J. Org. Chem., 2025)[7] |

Trustworthiness & Self-Validation:

-

Choice of Base: DMAP was found to be significantly superior to other bases like Et₃N or DBU for this transformation. Using a suboptimal base will result in low to no product formation.[5]

-

Solvent: Anhydrous DCM is the solvent of choice. Protic or highly polar aprotic solvents like DMSO can interfere with the activation step and should be avoided.

-

Monitoring: The reaction is rapid. TLC monitoring (e.g., using a 4:1 Hexane:EtOAc mobile phase) is crucial to prevent decomposition from prolonged heating. The product spot will be significantly less polar than the starting carboxylic acid.

Route 2: The Robinson-Gabriel Synthesis

This is a classic, foundational method for oxazole synthesis, proceeding via the cyclodehydration of a 2-acylamino-ketone.[8][9][10]

Principle and Rationale

The Robinson-Gabriel synthesis involves forming the oxazole ring through an intramolecular condensation. The starting material, a 2-acylamino-ketone, already contains all the necessary atoms for the ring. The reaction is driven by the formation of the stable, aromatic oxazole core under dehydrating conditions. To produce the target 4-carboxylic acid, one must start with a 2-acylamino-β-ketoester, which is then cyclized and dehydrated.

Causality: Why choose this method?

-

Robustness: It is a well-established and reliable method.

-

Substituent Placement: It offers unambiguous placement of substituents at the 2- and 5-positions of the oxazole ring, dictated by the structure of the starting acylamino-ketone.

Mechanism

-

Enolization: The ketone tautomerizes to its enol form.

-

Cyclization: The enol oxygen attacks the amide carbonyl carbon, forming a five-membered oxazoline intermediate (a hemiaminal-like structure).

-

Dehydration: Under acidic conditions, the hydroxyl group is protonated and eliminated as water, leading to the formation of the aromatic oxazole ring.

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.[8]

Detailed Experimental Protocol

Step A: Synthesis of the 2-Acylamino-β-ketoester Precursor This precursor can be synthesized via the Dakin-West reaction or by acylation of an aminoketone.[8]

Step B: Cyclodehydration

-

Place the 2-acylamino-β-ketoester (1.0 equiv) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (H₂SO₄) (approx. 2-3 equiv) with cooling in an ice bath.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

The product ester may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

-

Purify by recrystallization or column chromatography.

-

Perform saponification as described in section 2.3 to obtain the final carboxylic acid.

Critical Parameters:

-

Dehydrating Agent: Concentrated H₂SO₄ is the classic reagent.[10] Other agents like polyphosphoric acid (PPA), POCl₃, or SOCl₂ can also be used, and the choice may depend on the specific substrate's sensitivity.[10][11]

-

Temperature Control: The initial addition of acid is highly exothermic and requires careful cooling to prevent charring and side reactions.

Route 3: The Erlenmeyer-Plöchl Azlactone Synthesis

This route provides access to the target structure via a stable, isolable oxazolone (azlactone) intermediate.[12][13]

Principle and Rationale

The Erlenmeyer-Plöchl reaction involves the condensation of an aromatic aldehyde with an N-acylglycine (commonly hippuric acid for a 2-phenyl-oxazole) in the presence of acetic anhydride and a weak base like sodium acetate.[13] This forms a 4-arylidene-oxazol-5(4H)-one, known as an azlactone. This intermediate can then be converted to the desired 5-aryl-oxazole-4-carboxylic acid.

Causality: Why choose this method?

-

Readily Available Materials: Aromatic aldehydes and hippuric acid are common, inexpensive starting materials.

-

Stable Intermediate: The azlactone can be isolated, purified, and stored before conversion to the final product, offering a convenient break-point in the synthesis.[13]

Mechanism

-

Azlactone Formation: Acetic anhydride serves both as a dehydrating agent and a reactant, forming a mixed anhydride with hippuric acid, which then cyclizes to the oxazolone.

-

Condensation: The oxazolone, which has an active methylene group at C4, undergoes a base-catalyzed condensation with the aromatic aldehyde (a Perkin-like reaction).

-

Rearrangement/Oxidation: The resulting 4-arylidene-oxazol-5(4H)-one must be rearranged and oxidized to form the aromatic 5-aryl-1,3-oxazole-4-carboxylic acid. This can be a complex step, often involving treatment with alcoholic alkali followed by oxidation.

Detailed Experimental Protocol

Step A: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-one

-

In a flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 equiv), hippuric acid (1.0 equiv), anhydrous sodium acetate (0.8 equiv), and acetic anhydride (3.0 equiv).

-

Heat the mixture in an oil bath at 100 °C for 1-2 hours.

-

Cool the mixture slightly and add ethanol to precipitate the product.

-

Cool the mixture in an ice bath, collect the crystalline azlactone by filtration, and wash with cold ethanol and water.

Step B: Conversion to 5-Aryl-1,3-oxazole-4-carboxylic Acid

-

Suspend the purified azlactone in a solution of sodium hydroxide (e.g., 10% aqueous NaOH).

-

Heat the mixture to reflux. This hydrolyzes the azlactone to an α-acylamino-cinnamic acid derivative.

-

Cool the solution and acidify with concentrated HCl.

-

The intermediate acid precipitates and is collected.

-

This intermediate must then be cyclized. A common method involves refluxing with a dehydrating agent like POCl₃ or treating with H₂SO₄, similar to the Robinson-Gabriel conditions, to effect the final cyclization and aromatization to the target molecule.

Critical Parameters:

-

Anhydrous Conditions: The initial azlactone formation requires anhydrous conditions to prevent hydrolysis of the acetic anhydride.

-

Multi-step Conversion: The conversion from the azlactone to the final product is not a simple hydrolysis and requires specific conditions for rearrangement and cyclization, which may require optimization for each substrate.

Conclusion and Outlook

The synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids is a mature field with several robust and reliable methodologies. For rapid access and high functional group tolerance, direct synthesis from carboxylic acids using modern activation reagents is the strategy of choice. For projects where starting materials dictate the route, the classic Robinson-Gabriel and Erlenmeyer-Plöchl syntheses remain highly valuable and powerful tools in the synthetic chemist's arsenal. The choice of method should be guided by a careful analysis of the target molecule's complexity, the availability of starting materials, and the required scale of the synthesis. As research in drug discovery continues to evolve, the demand for efficient and versatile routes to this privileged scaffold will undoubtedly drive further innovation in oxazole synthesis.

References

-

Robinson–Gabriel synthesis - Wikipedia. Wikipedia. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)-amide Derivatives. International Journal of ChemTech Research. [Link]

-

(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram. ResearchGate. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. MDPI. [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Center for Biotechnology Information. [Link]

-

Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. YouTube. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

-

ChemInform Abstract: Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. ResearchGate. [Link]

-

Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[8][12][14]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]

-

Van Leusen reaction - Wikipedia. Wikipedia. [Link]

-

Van Leusen Reaction. YouTube. [Link]

-

The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

-

Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid | Request PDF. ResearchGate. [Link]

-

A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [Link]

-

Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

-

Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. [Link]

-

(PDF) Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. jocpr.com [jocpr.com]

- 14. Van Leusen Oxazole Synthesis [organic-chemistry.org]

physicochemical properties of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery, the strategic design of small molecules hinges on a deep understanding of their fundamental physicochemical properties. These properties are not merely academic data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately governing its potential as a therapeutic agent. This guide focuses on 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic molecule possessing structural motifs—the oxazole ring and a substituted chlorophenyl group—commonly found in pharmacologically active compounds.[1]

The presence of a carboxylic acid functional group immediately flags this molecule as an acid, suggesting pH-dependent solubility and charge state.[2] Its overall structure suggests a delicate balance between lipophilicity, conferred by the chlorophenyl ring, and hydrophilicity, driven by the carboxyl and oxazole functionalities. Understanding and quantifying these characteristics is paramount for any research program utilizing this or structurally related scaffolds.

This document provides a comprehensive analysis of the core . It moves beyond a simple listing of values to explain the underlying principles and provide field-proven, detailed protocols for their experimental determination. The insights herein are designed to empower researchers to make informed decisions, anticipate challenges, and rationally design future experiments in their drug development endeavors.

Molecular Identity and Core Properties

A precise understanding of a molecule's basic structural and electronic features is the foundation upon which all other physicochemical analysis is built. While extensive experimental data for this specific isomer is not publicly cataloged, we can define its core identity and estimate key parameters based on its structure and data from closely related analogues.

The molecular formula for the analogous 5-(4-Chlorophenyl)oxazole-4-carboxylic acid is C10H6ClNO3, with a corresponding molecular weight of 223.6 g/mol .[3] These values are identical for the 2-chloro isomer discussed here.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value / Identifier | Source / Rationale |

| IUPAC Name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | Nomenclature |

| Molecular Formula | C10H6ClNO3 | Inferred from isomer data[3] |

| Molecular Weight | 223.6 g/mol | Inferred from isomer data[3] |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)C2=C(N=CO2)C(=O)O | Structural Representation |

| CAS Number | Not readily available in public databases. | - |

| Computed logP (XLogP3) | ~2.6 | Estimated based on similar structures like 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.[4] |

| Appearance | Likely a white to yellow crystalline solid. | Based on general properties of similar aromatic carboxylic acids.[1] |

Ionization Constant (pKa): The Arbiter of Charge

Scientific Significance: The pKa is arguably the most influential physicochemical parameter for an ionizable drug candidate. It dictates the percentage of a molecule that exists in its ionized versus neutral form at a given pH. For an acidic compound like 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, the carboxylic acid group (-COOH) will be predominantly neutral at low pH and increasingly ionized (as -COO⁻) as the pH rises above the pKa. This transition governs:

-

Aqueous Solubility: The ionized form is typically orders of magnitude more soluble in water than the neutral form.

-

Membrane Permeability: The neutral form is more lipophilic and better able to cross biological membranes via passive diffusion.

-

Target Binding: The charge state can be critical for electrostatic interactions with the biological target.

Theoretical Framework & Expert Insights: The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.[5]

pH = pKa + log([A⁻]/[HA])

For this molecule, the carboxylic acid is the primary acidic center. The presence of the electron-withdrawing 2-chlorophenyl and oxazole rings is expected to increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. The pKa is therefore anticipated to be in the range of 3.0 to 4.5. Experimental determination is essential, as subtle electronic and conformational effects can significantly influence this value.

Experimental Workflow: pKa Determination A robust method for pKa determination is potentiometric titration, which measures the change in pH of a solution as a titrant is added.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Fat-Loving Character

Scientific Significance: Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical factor in drug disposition. It is typically quantified as the logarithm of the partition coefficient (logP) between octanol and water.

-

High logP (>3): Often associated with good membrane permeability but may lead to poor aqueous solubility, high protein binding, and increased metabolic clearance.

-

Low logP (<1): Suggests good aqueous solubility but may result in poor absorption and inability to cross lipid barriers like the blood-brain barrier.

For an ionizable molecule, we must also consider the distribution coefficient (logD), which is the effective lipophilicity at a specific pH, accounting for both ionized and neutral species. The logD of an acid is highest at pH values well below the pKa and decreases as the molecule becomes ionized.

Causality in Method Selection: While the shake-flask method is the "gold standard" for logP measurement, it is labor-intensive and requires a pure, quantifiable sample.[6] For drug discovery settings where throughput is key, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and powerful alternative.[7][8] It correlates a compound's retention time on a non-polar stationary phase with known logP values of reference standards, offering speed and requiring only a small amount of material.[9]

Table 2: Comparison of logP Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Shake-Flask | Direct measurement of compound concentration in equilibrated octanol and water phases. | Gold standard; high accuracy.[6] | Low throughput, time-consuming, requires pure compound and larger quantities.[7] |

| RP-HPLC | Correlates retention time on a hydrophobic column with known logP values of standards. | High throughput, small sample requirement, tolerates impurities.[7][9] | Indirect method; accuracy depends on the choice of reference standards and column chemistry. |

Aqueous Solubility: The Gateway to Bioavailability

Scientific Significance: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates, as it can severely limit oral bioavailability and complicate the interpretation of in vitro assay data.[10]

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between two common solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput method suitable for early screening.[11]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined after a long incubation period (e.g., 24 hours) to ensure the system has reached its lowest energy state.[10] This is the more relevant measure for lead optimization and pre-formulation studies.[12]

The pH-Solubility Relationship: For 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, solubility will be highly dependent on pH. At pH values significantly below its pKa, the molecule is neutral, and its solubility will be low (the "intrinsic solubility"). As the pH increases above the pKa, the molecule ionizes to the highly soluble carboxylate form, causing a dramatic increase in total aqueous solubility.

Caption: Relationship between pH, pKa, and key molecular properties.

Detailed Experimental Protocols

The following protocols are provided as self-validating frameworks. They include essential steps for calibration and controls to ensure data integrity.

Protocol 5.1: Determination of pKa by Potentiometric Titration

Principle: A solution of the acidic compound is titrated with a standardized base. The pKa is the pH at which the acid is exactly half-neutralized.[5]

Methodology:

-

Preparation:

-

Accurately weigh ~2-5 mg of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid.

-

Dissolve the compound in a minimal amount of methanol or DMSO.

-

Add degassed, deionized water to a final volume of 50 mL. The final organic solvent concentration should be kept low (<10%) to minimize its effect on the pKa.

-

-

Titration Setup:

-

Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Place the sample beaker on a stir plate with a small stir bar.

-

Immerse the calibrated pH electrode and the tip of a micro-burette containing standardized 0.01 M NaOH into the solution.

-

-

Execution:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.02 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue the titration until the pH is well past the equivalence point (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).

-

The pKa is the pH value on the original titration curve corresponding to exactly one-half of the equivalence point volume.

-

Protocol 5.2: Determination of logP by RP-HPLC

Principle: The logarithm of the capacity factor (k') of a compound on an RP-HPLC column is linearly related to its logP. By creating a calibration curve with standards of known logP, the logP of the test compound can be determined from its retention time.[7]

Methodology:

-

System Setup:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 10 mM phosphate buffer) at a pH where the compound is neutral (e.g., pH 2.5). The exact ratio is optimized to achieve good retention times for the standards.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV wavelength at which the compound has strong absorbance.

-

-

Calibration:

-

Prepare stock solutions of 5-7 reference compounds with well-established logP values spanning the expected range (e.g., from 1.0 to 4.0).

-

Inject each standard individually and record its retention time (tR).

-

Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0.

-

Plot the known logP values (y-axis) against log(k') (x-axis). Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R² > 0.98).

-

-

Sample Analysis:

-

Prepare a solution of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid.

-

Inject the sample under the identical HPLC conditions used for the standards and record its retention time.

-

-

Calculation:

-

Calculate log(k') for the test compound.

-

Use the calibration equation to calculate the logP of the test compound.

-

Protocol 5.3: Determination of Thermodynamic Aqueous Solubility

Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.[10][11]

Methodology:

-

Preparation:

-

Add an excess of the solid compound (e.g., ~1 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ensure enough solid is added so that it remains visible after the incubation period.

-

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Incubate for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid is still present.

-

Separate the saturated solution from the solid. This is a critical step. Use either centrifugation at high speed (e.g., >10,000 g for 15 minutes) or filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

Carefully collect the clear supernatant or filtrate.

-

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the calibration standards and the saturated solution sample by a suitable analytical method, typically HPLC-UV.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

-

Conclusion

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid presents a physicochemical profile characteristic of many small-molecule drug candidates: an acidic, moderately lipophilic scaffold with pH-dependent properties. Its anticipated pKa in the acidic range means that its charge state, and therefore its solubility and permeability, will vary significantly throughout the gastrointestinal tract and within different cellular compartments. While computed values and data from analogues provide a valuable starting point, this guide emphasizes the indispensability of rigorous experimental determination. The protocols outlined herein provide a robust framework for obtaining high-quality, reliable data on pKa, logP, and thermodynamic solubility. A thorough understanding of these foundational properties is not merely a data-gathering exercise; it is a strategic imperative that enables rational compound optimization, predicts in vivo behavior, and ultimately paves the way for the successful development of new medicines.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

-

PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

LookChem. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]

-

National Library of Medicine. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BYJU'S. Test for Carboxyl Group. [Link]

-

ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Scribd. Carboxylic Acids & Derivatives Test. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Jack Westin. Carboxylic Acids Important Reactions. [Link]

-

SpringerLink. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

University of California, Irvine. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

Save My Exams. Carboxylic Acids | AQA A Level Chemistry Revision Notes 2015. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

YouTube. Relative Stability of Carboxylic Acid Derivatives. [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. savemyexams.com [savemyexams.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.williams.edu [web.williams.edu]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. evotec.com [evotec.com]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Solubility Profile of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Abstract

The 1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative, 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a molecule of significant interest for researchers in drug discovery and development. As of this writing, publicly available experimental data on the solubility of this specific compound is scarce. Therefore, this whitepaper serves a dual purpose: first, to establish a robust, theoretically-grounded prediction of its solubility based on its physicochemical properties and data from close structural analogs; and second, to provide detailed, field-proven methodologies for its empirical determination. This document is intended to empower researchers and drug development professionals to understand, predict, and accurately measure the solubility of this compound, a critical parameter for advancing preclinical research.

Molecular Structure and Physicochemical Landscape

To understand the solubility of a compound, one must first dissect its molecular architecture. 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a multi-functionalized molecule, and its solubility is a direct consequence of the interplay between its constituent parts.

-

1,3-Oxazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule. While the ring itself has some polar character due to the nitrogen and oxygen heteroatoms, its aromaticity contributes to a degree of hydrophobicity.[1]

-

Carboxylic Acid Group (-COOH): This is the primary hydrophilic and ionizable center of the molecule. Its ability to donate a proton makes the compound's solubility highly dependent on the pH of the surrounding medium.[3]

-

5-(2-Chlorophenyl) Group: This bulky, lipophilic substituent is the main contributor to the molecule's low intrinsic water solubility. The chlorine atom further enhances its hydrophobicity.

The balance between the hydrophilic carboxylic acid and the lipophilic chlorophenyl group dictates the molecule's overall solubility profile.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict key physicochemical parameters using computational models and data from structurally similar compounds. The fluoro-analog, 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and the regioisomer, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, provide excellent reference points.[4][5]

| Property | Predicted Value / Range | Causality & Implication on Solubility |

| Molecular Formula | C₁₀H₆ClNO₃ | - |

| Molecular Weight | 223.61 g/mol | Influences diffusion rates but is not a primary driver of molar solubility. |

| pKa (acidic) | 3.0 - 4.5 | The carboxylic acid is predicted to be a moderately strong acid. At pH values above the pKa, the molecule will exist predominantly as the highly soluble carboxylate anion. |

| cLogP (Octanol/Water) | 2.0 - 3.0 | The predicted positive logP value, driven by the chlorophenyl group, indicates a significant preference for a non-polar environment over water, suggesting low intrinsic aqueous solubility.[4] |

| H-Bond Donors | 1 | The single carboxylic proton is the sole hydrogen bond donor, crucial for interactions with polar protic solvents.[4][5] |

| H-Bond Acceptors | 3 (O from COOH, O & N from oxazole) | Multiple acceptor sites allow for interaction with protic solvents like water and alcohols, though this is counteracted by the large lipophilic moiety.[4] |

| Topological Polar Surface Area (TPSA) | ~63 Ų | This value, primarily from the carboxylic acid and oxazole ring, suggests the molecule has polar features but is not sufficient to overcome the hydrophobicity of the chlorophenyl group for high aqueous solubility.[4] |

Theoretical Solubility Profile

Synthesizing the data above allows for a comprehensive prediction of the compound's behavior in various solvent systems.

-

Aqueous Solubility (pH-dependent):

-

Acidic pH (e.g., pH 1-2): The carboxylic acid will be fully protonated (-COOH). In this neutral form, the high cLogP will dominate, leading to very low solubility (<10 µg/mL).

-

Physiological pH (e.g., pH 7.4): At this pH, which is well above the predicted pKa, the molecule will exist almost entirely as its deprotonated carboxylate salt (-COO⁻). This ionization will dramatically increase its solubility, likely to the moderate or high range. This pH-dependent solubility is a classic characteristic of acidic drugs.

-

-

Organic Solvent Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility (>50 mg/mL) due to their ability to solvate both the polar and non-polar regions of the molecule.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility, as they can hydrogen bond with the carboxylic acid group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility. While the chlorophenyl group is lipophilic, it is not sufficient to allow this highly functionalized molecule to dissolve in purely non-polar media.

-

Methodologies for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following section provides detailed, self-validating protocols for accurately measuring the solubility of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid.

Master Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment involves moving from high-throughput screening to definitive equilibrium measurements, followed by an investigation into key influencing factors.

Caption: Workflow for comprehensive solubility characterization.

Protocol: Equilibrium Shake-Flask Solubility (Gold Standard)

This method determines the thermodynamic equilibrium solubility and is considered the most reliable.[7]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, providing a true measure of the maximum amount of solute a solvent can hold at a given temperature. Using a significant excess of the solid compound ensures that saturation is achieved and maintained.[7]

Methodology:

-

Preparation: Add an excess amount of solid 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, etc.).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[8] Agitate for 24 to 48 hours.

-

Self-Validation Step: To ensure equilibrium has been reached, take aliquots at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[7] If concentrations are still rising, extend the incubation time.

-

Phase Separation: After equilibration, stop agitation and allow the suspension to settle. Separate the solid from the supernatant by either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase for analysis. Quantify the concentration using a pre-validated analytical method, such as HPLC-UV.

Protocol: pH-Dependent Solubility Profile

Causality: This experiment directly probes the effect of the ionizable carboxylic acid group. By measuring solubility across a range of pH values, one can determine the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form, and experimentally verify the pKa.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4, 9.0).

-

Parallel Shake-Flask: Perform the Shake-Flask protocol (Section 3.2) in parallel for each prepared buffer.

-

Data Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting curve is a critical piece of data for predicting in vivo absorption.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.

Starting HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to ensure elution. A typical starting point is 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an absorbance maximum of the compound (likely in the 250-300 nm range, which should be determined experimentally).

-

Quantification: Generate a standard curve using serial dilutions of a known concentration stock solution (typically in DMSO or acetonitrile). Ensure the diluted samples from the solubility experiment fall within the linear range of this curve.

Conclusion and Formulation Outlook

The theoretical analysis strongly indicates that 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a classic BCS Class II/IV candidate: a poorly soluble acidic compound. Its aqueous solubility is predicted to be exceptionally low under acidic conditions and will increase significantly in neutral to basic environments due to the ionization of the carboxylic acid. This pH-dependent behavior is the single most critical factor for researchers to consider.

For drug development professionals, this profile suggests that oral absorption may be limited by its dissolution rate in the acidic environment of the stomach. Formulation strategies should focus on overcoming this limitation. Potential approaches include:

-

Salt Formation: Creating a sodium or potassium salt of the carboxylic acid would dramatically improve its solubility and dissolution rate in aqueous media.

-

Amorphous Solid Dispersions: Formulating the compound in its amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state, enhancing bioavailability.

-

pH-Modified Formulations: Utilizing enteric coatings or incorporating alkalizing excipients can help bypass the acidic stomach environment and promote dissolution in the more neutral pH of the small intestine.

The experimental protocols provided in this guide offer a clear and reliable path to confirming these predictions and generating the robust data necessary for informed decision-making in any research or development program.

References

-

Gencheva, M., Zlateva-Panayotova, N., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method. BioAssay Systems. Available at: [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

African Journal of Biomedical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journals Online. Available at: [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

-

MDPI. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | C10H6FNO3 | CID 22714196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | 153947-76-3 [smolecule.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. bioassaysys.com [bioassaysys.com]

mass spectrometry of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid using mass spectrometry. Authored for researchers, scientists, and professionals in drug development, this document details the core principles, experimental design, and data interpretation for the structural elucidation of this molecule. We delve into the rationale for selecting electrospray ionization (ESI) and collision-induced dissociation (CID) techniques, present a detailed, self-validating analytical protocol, and predict the characteristic fragmentation patterns. This guide is grounded in established scientific principles and aims to serve as a practical reference for the robust characterization of novel oxazole-based compounds.[1][2]

Introduction: The Significance of Structural Verification

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid belongs to the oxazole class of heterocyclic compounds. The oxazole ring is a key scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents with a wide range of therapeutic applications.[2][3] Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery and development process, ensuring compound identity, purity, and stability.

Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing precise mass measurements and detailed structural information through controlled fragmentation.[4] This guide will focus on elucidating the structure of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid by leveraging the capabilities of modern mass spectrometry.

Molecular Structure and Properties:

-

IUPAC Name: 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

-

Molecular Formula: C₁₀H₆ClNO₃

-

Monoisotopic Mass: 222.9996 Da (for ³⁵Cl isotope)

-

Average Molecular Weight: 223.62 g/mol

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate analytical strategy is paramount for acquiring high-quality, interpretable data. Our approach is based on the specific chemical properties of the target molecule, which features a readily ionizable carboxylic acid group and a stable aromatic system.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft ionization" technique that gently transfers ions from solution into the gas phase, minimizing premature fragmentation and ensuring the molecular ion is readily observed.[5]

-

Expertise in Action: The presence of the acidic carboxylic acid proton makes this molecule exceptionally well-suited for negative ion mode ESI ([M-H]⁻).[6][7] This mode typically yields a clean, strong signal for the deprotonated molecule with a low background, providing an unambiguous determination of the molecular weight. While positive ion mode ([M+H]⁺) is possible, it may be less efficient and is often used for complementary data.

Fragmentation Method: Collision-Induced Dissociation (CID)

To gain structural insights, the isolated molecular ion is subjected to fragmentation. Collision-Induced Dissociation (CID) is a robust and widely used technique where ions are accelerated and collided with an inert gas (e.g., argon or nitrogen).[8] This collision converts kinetic energy into internal energy, inducing fragmentation at the molecule's weakest bonds.[4][8]

-

Causality in Experimentation: By controlling the collision energy, we can systematically control the extent of fragmentation. Low-energy CID is sufficient to break the key bonds in small molecules, providing a reproducible "fingerprint" of the molecule's structure. This allows for the elucidation of functional groups and their connectivity.[8] Coupling ESI with tandem mass spectrometry (MS/MS) for CID analysis provides a powerful workflow for structural confirmation.[5]

Analytical Workflow: A Validating Protocol

This section provides a detailed, step-by-step methodology for the analysis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and Standard Preparation

-

Stock Solution: Accurately weigh ~1 mg of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water. This solution is used for direct infusion or LC-MS injection.

-

System Suitability: Prepare a solution of a known related standard if available, or a general MS calibration standard, to verify instrument performance before and after the analysis.

Mass Spectrometry Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

| Parameter Group | Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization preserves the molecular ion.[5] |

| Polarity | Negative Ion Mode | Highly effective for carboxylic acids, yielding a strong [M-H]⁻ signal.[6][7] |

| Capillary Voltage | 3.0 - 4.0 kV | Optimal for creating a stable electrospray. |

| Source Temperature | 120 - 150 °C | Assists in desolvation without causing thermal degradation. |

| Desolvation Gas Flow | Instrument Dependent | Crucial for removing solvent and generating gas-phase ions. |

| MS1 Scan Range | m/z 50 - 300 | To detect the precursor ion ([M-H]⁻ at m/z 222.0). |

| Isolation Window | 1.0 - 2.0 Da | To specifically isolate the precursor ion for fragmentation. |

| Fragmentation | Collision-Induced Dissociation (CID) | To generate structurally informative fragment ions.[8] |

| Collision Gas | Argon or Nitrogen | Inert gas for effective collisional activation. |

| Collision Energy | 10 - 40 eV (Ramped) | A range of energies ensures the capture of both primary and secondary fragments. |

| MS2 Scan Range | m/z 40 - 230 | To detect all significant fragment ions. |

Experimental and Data Validation Workflow

The following diagram outlines a self-validating workflow for acquiring and confirming mass spectrometry data.

Caption: A typical workflow for sample analysis and data validation.

Predicted Mass Spectra and Fragmentation Analysis

The structural features of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid—the carboxylic acid, the oxazole ring, and the chlorophenyl substituent—each contribute to a predictable and informative fragmentation pattern.

Precursor Ion

In negative ion mode ESI, the primary ion observed will be the deprotonated molecule.

-

[M-H]⁻: C₁₀H₅ClNO₃⁻

-

Expected m/z: 222.00 (based on the ³⁵Cl isotope)

Key Fragmentation Pathways

Upon CID, the [M-H]⁻ precursor ion is expected to fragment via several key pathways. The most favorable is typically the loss of small, stable neutral molecules.

-

Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂). This is often the most abundant fragment ion.

-

Oxazole Ring Cleavage: The oxazole ring can fragment, leading to the loss of small molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[9]

-

Chlorophenyl Group Fragmentation: Cleavage of the bond connecting the phenyl ring to the oxazole or loss of the chlorine atom can also occur, though typically requires higher energy.

Predicted Fragment Ions

The following table summarizes the major fragment ions anticipated from the CID of the [M-H]⁻ precursor at m/z 222.0.

| Proposed Fragment | Neutral Loss | Formula of Fragment | Calculated m/z |

| [M-H-CO₂]⁻ | CO₂ (44.0 Da) | C₉H₅ClNO⁻ | 178.01 |

| [M-H-CO]⁻ | CO (28.0 Da) | C₉H₅ClNO₂⁻ | 194.00 |

| [C₆H₄Cl]⁻ | C₄HNO₃ | C₆H₄Cl⁻ | 111.00 |

| [M-H-HCl]⁻ | HCl (36.5 Da) | C₁₀H₄NO₃⁻ | 186.02 |

Visualizing the Fragmentation

The proposed primary fragmentation pathway, decarboxylation, is illustrated below.

Caption: Primary fragmentation via loss of CO₂.

Note: A placeholder image is used for the chemical structures in the diagram above. The actual structures would correspond to the deprotonated parent molecule and its resulting fragment after decarboxylation.

Conclusion

This guide outlines a robust and scientifically grounded approach to the mass spectrometric analysis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. By employing ESI in negative ion mode coupled with CID, researchers can obtain a clear molecular weight and a rich fragmentation spectrum. The predicted primary fragmentation pathway—decarboxylation to yield a fragment at m/z 178.0—serves as a key diagnostic marker for structural confirmation. This comprehensive methodology, from experimental design to data interpretation, provides a reliable framework for the characterization of this and other related oxazole compounds, ensuring data integrity and confidence in downstream research and development activities.

References

-

Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 715. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Retrieved from [Link]

-

ResearchGate. (2018). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. Natural Product Reports, 33, 432-455. Retrieved from [Link]

-

PubMed. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

West Virginia University. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

- Steckel, A., Papp, D., Uray, K., & Schlosser, G. (2023). Collision-Induced Dissociation of Citrullinated Peptide Ani. Journal of The American Society for Mass Spectrometry.

-

Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

-

PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

crystallography of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Crystallography of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and the optimization of pharmacokinetic and pharmacodynamic properties are built. This guide provides a comprehensive technical overview of the crystallographic analysis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3-oxazole scaffold is a key structural component in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The insights gleaned from the crystallographic study of this specific derivative are crucial for unlocking its full therapeutic potential.

This document is structured to provide not just a methodology, but a causal narrative that explains the rationale behind experimental choices. It is designed to be a self-validating system, where each protocol is grounded in established scientific principles and supported by authoritative references.

Synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid: A Proposed Pathway

A robust and efficient synthesis is the prerequisite for obtaining high-quality single crystals. While a specific synthetic route for 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is not extensively detailed in the public domain, a plausible and effective pathway can be designed based on established methodologies for the synthesis of related 1,3-oxazole derivatives.[1] The following proposed multi-step synthesis leverages common starting materials and well-understood reaction mechanisms.

Experimental Protocol: Synthesis

-

Step 1: Esterification of 2-Chlorobenzoyl Chloride. 2-Chlorobenzoyl chloride is reacted with a suitable alcohol, such as ethanol, in the presence of a non-nucleophilic base like triethylamine to yield ethyl 2-chlorobenzoate. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane at 0°C to room temperature.

-

Step 2: Formation of an α-Amino Ketone. The resulting ethyl 2-chlorobenzoate is then reacted with an amino acid ester, for instance, ethyl isocyanoacetate, in the presence of a strong base such as sodium hydride. This reaction, a form of the Robinson-Gabriel synthesis, leads to the formation of the oxazole ring.

-

Step 3: Cyclization to Form the Oxazole Ring. The intermediate from the previous step undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent like phosphorus oxychloride, to yield the ethyl ester of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid.

-

Step 4: Saponification to the Carboxylic Acid. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent like ethanol, followed by acidification with a mineral acid like hydrochloric acid.

Caption: Proposed synthetic workflow for 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid.

Crystallization: The Art and Science of Growing Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation.[3] It is a process that relies on achieving a state of supersaturation, where the solute concentration exceeds its equilibrium solubility, providing the thermodynamic driving force for nucleation and crystal growth.[4] For small organic molecules like 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, several techniques can be employed.

Preliminary Solubility Screening

Before attempting crystallization, a preliminary qualitative evaluation of the compound's solubility in a range of solvents is essential. This helps in selecting appropriate solvent systems for the chosen crystallization method.

Common Crystallization Techniques for Small Organic Molecules

The following are established methods for crystallizing small organic molecules, each with its own set of advantages.[5][6][7]

2.2.1. Slow Evaporation

This is often the simplest method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the solute concentration, leading to crystallization.

Experimental Protocol: Slow Evaporation

-

Dissolve the purified 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid in a solvent in which it is moderately soluble (e.g., acetone, ethanol, or ethyl acetate) to create a near-saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2.2.2. Vapor Diffusion

In this technique, a concentrated solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Experimental Protocol: Vapor Diffusion (Hanging Drop)

-

Prepare a concentrated solution of the compound in a good solvent.

-

Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.

-

Invert the coverslip and seal it over a well of a crystallization plate containing a larger volume of the anti-solvent.

-

The anti-solvent vapor will gradually diffuse into the hanging drop, leading to crystallization.

2.2.3. Liquid-Liquid Diffusion

This method involves carefully layering a solution of the compound over a less dense anti-solvent in which it is insoluble. Crystallization occurs at the interface as the solvent and anti-solvent slowly mix.

Caption: Common crystallization techniques for small organic molecules.